molecular formula C21H17N5O3 B2986302 8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879474-89-2

8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2986302
CAS No.: 879474-89-2
M. Wt: 387.399
InChI Key: NSCVOEBFRSKSDT-UHFFFAOYSA-N
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Description

8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H17N5O3 and its molecular weight is 387.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds, such as imidazo[2,1-f]purine derivatives, has led to the development of various synthesis methodologies. For instance, the intramolecular alkylation technique has been employed to obtain alkyl- or phenyl-substituted imidazo[2,1-f]purine diones, showcasing the versatility and reactivity of this scaffold in chemical synthesis (Simo, Rybár, & Alföldi, 1998). Additionally, the reaction of amino-imidazoles with specific reagents has led to the creation of imidazopyridines, underlining the potential of imidazo[2,1-f]purine derivatives in generating pharmacophores widely used in medicinal chemistry (Ostrovskyi et al., 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .

Mode of Action

The compound interacts with its targets by inhibiting their activities . For instance, it can inhibit the activity of DHFR, an enzyme that plays a crucial role in DNA synthesis and repair . By inhibiting these enzymes, the compound disrupts the normal functioning of the cells, leading to cell death .

Biochemical Pathways

The compound affects the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis and repair, leading to cell death .

Pharmacokinetics

It’s worth noting that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This could potentially enhance the compound’s bioavailability.

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For example, in HL-60 and HeLa cells, the compound displayed significant anti-proliferative activities . Flow cytometry studies indicated that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis .

Properties

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-24-18-17(19(27)23-21(24)28)25-12-16(13-7-4-3-5-8-13)26(20(25)22-18)14-9-6-10-15(11-14)29-2/h3-12H,1-2H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCVOEBFRSKSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.